Cas no 14297-39-3 (1-Benzyl-4-(chloromethyl)benzene)

1-Benzyl-4-(chloromethyl)benzene is a chlorinated aromatic compound with the molecular formula C₁₄H₁₃Cl. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both benzyl and chloromethyl functional groups enhances its reactivity, enabling efficient derivatization for further chemical transformations. Its stable structure and high purity make it suitable for precise synthetic applications. The compound is typically handled under controlled conditions due to its sensitivity to moisture and potential reactivity. Proper storage in a cool, dry environment is recommended to maintain its integrity and performance in laboratory and industrial processes.
1-Benzyl-4-(chloromethyl)benzene structure
14297-39-3 structure
Product Name:1-Benzyl-4-(chloromethyl)benzene
CAS No:14297-39-3
MF:C14H13Cl
MW:216.706022977829
CID:157675
PubChem ID:84334
Update Time:2025-10-29

1-Benzyl-4-(chloromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Benzyl-4-(chloromethyl)benzene
    • 1-(chloromethyl)-4-(phenylmethyl)benzene
    • Benzene,1-(chloromethyl)-4-(phenylmethyl)-
    • 4-benzylbenzyl chloride
    • 4-benzyl-benzyl chloride
    • 4-Benzyl-benzylchlorid
    • AC1Q3U8X
    • AG-D-85057
    • CTK4C3401
    • p-(Chloromethyl)diphenylmethane
    • p-Benzylbenzylchlorid
    • PubChem13454
    • SureCN4426841
    • 4-Benzyl-α-chlorotoluene
    • 1-(Chloromethyl)-4-benzylbenzene
    • [4-(Chloromethyl)phenyl]phenylmethane
    • 14297-39-3
    • Benzene, 1-(chloromethyl)-4-(phenylmethyl)-
    • AKOS013802001
    • VYNOLHAQTWUNLJ-UHFFFAOYSA-N
    • EN300-6499649
    • EINECS 238-226-9
    • NS00054838
    • SCHEMBL4426841
    • DTXSID40884745
    • AM83058
    • DTXCID701024169
    • G44373
    • MDL: MFCD12025185
    • Inchi: 1S/C14H13Cl/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11H2
    • InChI Key: VYNOLHAQTWUNLJ-UHFFFAOYSA-N
    • SMILES: ClCC1C=CC(=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 216.071
  • Monoisotopic Mass: 216.071
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Density: 1.102
  • Boiling Point: 324.8°Cat760mmHg
  • Flash Point: 144.5°C
  • Refractive Index: 1.579

1-Benzyl-4-(chloromethyl)benzene Pricemore >>

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Additional information on 1-Benzyl-4-(chloromethyl)benzene

Professional Introduction to 1-Benzyl-4-(chloromethyl)benzene (CAS No. 14297-39-3)

1-Benzyl-4-(chloromethyl)benzene, with the chemical formula C9H9ClCN, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic heterocyclic compound has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The presence of both a benzyl group and a chloromethyl substituent makes it a valuable intermediate for various chemical transformations, enabling the synthesis of more complex molecules.

The CAS number 14297-39-3 uniquely identifies this compound and serves as a critical reference point for researchers and chemists working with it. Its molecular structure, featuring a benzene ring substituted with a chloromethyl group at the para position relative to a benzyl group, imparts unique reactivity that is exploited in multiple synthetic pathways. This compound’s ability to participate in nucleophilic substitution reactions, particularly with alcohols and amines, makes it a cornerstone in the preparation of more intricate organic molecules.

In recent years, 1-Benzyl-4-(chloromethyl)benzene has been extensively studied for its potential applications in pharmaceuticals. Its structural features allow for facile functionalization, making it an excellent precursor for the synthesis of bioactive molecules. Researchers have explored its utility in creating novel ligands for enzyme inhibition and in designing compounds with antimicrobial properties. The chloromethyl group, in particular, is a reactive handle that can be transformed into more stable functional groups such as carboxylic acids or amides through subsequent reactions.

One of the most compelling aspects of 1-Benzyl-4-(chloromethyl)benzene is its role in the development of small-molecule drugs. The benzyl group provides a hydrophobic anchor that can improve the binding affinity of drug candidates to biological targets, while the chloromethyl moiety allows for further derivatization to introduce specific pharmacophores. This flexibility has led to its incorporation into libraries of compounds used in high-throughput screening (HTS) campaigns aimed at identifying new therapeutic agents.

The compound’s reactivity also makes it useful in material science applications. For instance, it can be polymerized or cross-linked to form novel materials with tailored properties. These materials may find applications in coatings, adhesives, or even as components in advanced electronic devices. The ability to modify the structure of 1-Benzyl-4-(chloromethyl)benzene allows chemists to fine-tune the physical and chemical characteristics of the resulting materials.

Recent advancements in synthetic methodologies have further highlighted the importance of 1-Benzyl-4-(chloromethyl)benzene. Catalytic processes have been developed that enable efficient transformations of this compound into other valuable intermediates, reducing the need for harsh conditions or multiple steps. These improvements not only enhance the scalability of reactions involving 1-Benzyl-4-(chloromethyl)benzene but also make them more environmentally friendly by minimizing waste and energy consumption.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of derivatives of 1-Benzyl-4-(chloromethyl)benzene. By modifying its structure through various chemical reactions, researchers have generated compounds with anti-inflammatory, antiviral, and anticancer properties. Some studies have shown that certain derivatives exhibit significant activity against specific disease targets, warranting further investigation into their clinical efficacy.

In conclusion, 1-Benzyl-4-(chloromethyl)benzene (CAS No. 14297-39-3) is a multifaceted compound with broad applications across organic chemistry, pharmaceutical research, and material science. Its unique structural features and reactivity make it an indispensable tool for chemists seeking to synthesize complex molecules. As research continues to uncover new ways to utilize this compound, its importance is likely to grow even further, driving innovation in multiple scientific disciplines.

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